molecular formula C12H17NO B14839077 3-Cyclopropoxy-2-isopropyl-5-methylpyridine

3-Cyclopropoxy-2-isopropyl-5-methylpyridine

Cat. No.: B14839077
M. Wt: 191.27 g/mol
InChI Key: KZHYVVRPCDTLDX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropyl-5-methylpyridine: is an organic compound with the molecular formula C12H17NO . It consists of 17 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is part of the pyridine family, which is known for its aromatic properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Cyclopropoxy-2-isopropoxy-5-methylpyridine
  • 2-Isopropyl-3-methoxypyrazine
  • 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine

Comparison: 3-Cyclopropoxy-2-isopropyl-5-methylpyridine is unique due to its specific structural features, such as the presence of a cyclopropoxy group and an isopropyl group on the pyridine ring.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-methyl-2-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO/c1-8(2)12-11(14-10-4-5-10)6-9(3)7-13-12/h6-8,10H,4-5H2,1-3H3

InChI Key

KZHYVVRPCDTLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C)C)OC2CC2

Origin of Product

United States

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